(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors.Molecular Structure Analysis
The molecular formula of this compound is C10H8O4 . It has a molecular weight of 192.17 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors, showcasing its relevance in medicinal chemistry (Zhu et al., 2010).
Antifungal Properties
A derivative of this compound, specifically the ligand (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, has been synthesized and evaluated for its antifungal properties. This research highlights the compound's potential use in addressing fungal infections, particularly in the context of wood stain fungi like Mucor plumbeus (Paz et al., 2013).
Analgesic Activity
Studies have been conducted on substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids, which involve reactions with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids. These compounds, closely related to this compound, exhibit analgesic activity, potentially offering alternative treatments for pain relief (Шипиловских et al., 2013).
Biocatalytic Reduction
Research involving the biocatalytic reduction of various 2-oxo acids, including (R)-2-hydroxy-4-oxo acids, indicates the potential of these compounds in the synthesis of enantiomerically pure products. This application is significant in the pharmaceutical industry for the production of high-purity compounds (Schummer et al., 1991).
Synthesis of Nonproteinogenic Amino Acids
The transformation of 2,4-dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid into corresponding (S)-2-amino acids using recombinant Escherichia coli cells is another notable application. This process is essential for synthesizing nonproteinogenic amino acids, which have significant implications in the development of novel pharmaceuticals (Fadnavis et al., 2006).
Enantioselective Deracemization
The deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid, a compound structurally related to this compound, highlights the potential of these compounds in producing single enantiomeric products. This process is valuable in synthesizing enantiopure compounds for pharmaceutical applications (Larissegger-Schnell et al., 2005).
Propiedades
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZSEJLYYQDPRN-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.